Welcome to the BenchChem Online Store!
molecular formula C18H16F3N3O B8342305 7-(4-Morpholinyl)-1-phenyl-5-trifluoromethylbenzimidazole

7-(4-Morpholinyl)-1-phenyl-5-trifluoromethylbenzimidazole

Cat. No. B8342305
M. Wt: 347.3 g/mol
InChI Key: ZPKLMBHXALYKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07700638B2

Procedure details

To 7-fluoro-1-phenyl-5-trifluoromethylbenzimidazole (400 mg, 1.4 mmol) was added morpholine (1 ml, 1.1 mmol) and the mixture heated in a Personal Chemistry Smith Creator™ microwave for ten 30 minute periods at 245° C. The residue was chromatographed over silica gel to give the title compound as a solid (50 mg, 10%) m/z, 348.0 (M+H)+.
Name
7-fluoro-1-phenyl-5-trifluoromethylbenzimidazole
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Yield
10%

Identifiers

REACTION_CXSMILES
F[C:2]1[C:7]2[N:8]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH:9]=[N:10][C:6]=2[CH:5]=[C:4]([C:17]([F:20])([F:19])[F:18])[CH:3]=1.[NH:21]1[CH2:26][CH2:25][O:24][CH2:23][CH2:22]1>>[N:21]1([C:2]2[C:7]3[N:8]([C:11]4[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=4)[CH:9]=[N:10][C:6]=3[CH:5]=[C:4]([C:17]([F:20])([F:19])[F:18])[CH:3]=2)[CH2:26][CH2:25][O:24][CH2:23][CH2:22]1

Inputs

Step One
Name
7-fluoro-1-phenyl-5-trifluoromethylbenzimidazole
Quantity
400 mg
Type
reactant
Smiles
FC1=CC(=CC2=C1N(C=N2)C2=CC=CC=C2)C(F)(F)F
Name
Quantity
1 mL
Type
reactant
Smiles
N1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
245 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C1=CC(=CC2=C1N(C=N2)C2=CC=CC=C2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 13.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.